molecular formula C13H17N5OS2 B12186400 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B12186400
M. Wt: 323.4 g/mol
InChI Key: ZJQBFRUFLNICEA-UHFFFAOYSA-N
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Description

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide is a compound that belongs to the class of diaminopyrimidine derivatives These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and guanidine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound under basic conditions.

    Attachment of the Thiophene Moiety: The thiophene moiety is attached through a nucleophilic substitution reaction, where the thiophene derivative reacts with the intermediate compound.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene moiety, where nucleophiles replace the hydrogen atoms on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Nucleophiles such as amines, thiols, and halides, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. By binding to the active site of the enzyme, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, leading to the inhibition of DNA synthesis and cell growth. This mechanism is particularly relevant in the context of its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide lies in its specific structural features, such as the presence of both the pyrimidine and thiophene moieties. These features contribute to its diverse biological activities and potential applications in various fields. Compared to similar compounds, it may exhibit enhanced potency and selectivity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H17N5OS2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C13H17N5OS2/c1-8(21-13-17-10(14)7-11(15)18-13)12(19)16-5-4-9-3-2-6-20-9/h2-3,6-8H,4-5H2,1H3,(H,16,19)(H4,14,15,17,18)

InChI Key

ZJQBFRUFLNICEA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CC=CS1)SC2=NC(=CC(=N2)N)N

Origin of Product

United States

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